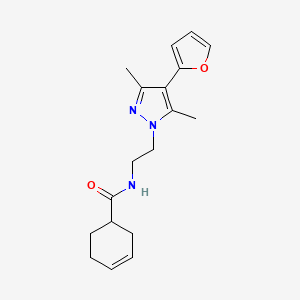
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring, a cyclohexene carboxamide moiety, and an ethyl linker. The furan and cyclohexene groups may influence lipophilicity and conformational flexibility, critical for bioavailability and target binding .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-17(16-9-6-12-23-16)14(2)21(20-13)11-10-19-18(22)15-7-4-3-5-8-15/h3-4,6,9,12,15H,5,7-8,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYDXOXOALCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CCC=CC2)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound characterized by its unique structural features, including a furan ring and a pyrazole moiety. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Structural Overview
The compound's molecular formula is , which reflects its diverse functional groups that contribute to its potential biological activities. The presence of both furan and pyrazole rings suggests a promising pharmacological profile.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Structural Components | Furan ring, pyrazole ring, cyclohexene structure |
| Potential Activities | Antibacterial, antifungal, anti-inflammatory, anticancer |
Antibacterial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial activities. For instance, derivatives containing furan and pyrazole rings have been shown to inhibit various bacterial strains in vitro. Research highlights include:
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Case Study : A study demonstrated that a related pyrazolone derivative showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting the potential for this compound to exhibit similar effects .
Antifungal Activity
The antifungal properties of this compound have also been explored. Similar compounds have shown efficacy against various fungi:
- Research Findings : A study indicated that pyrazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis pathways.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory mediators:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX.
Anticancer Potential
Research into the anticancer activity of pyrazolone derivatives has revealed promising results:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, indicating that this compound may possess similar properties.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, we can compare it with other related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5-(furan-2-yl)-3-methylpyrazole | Antibacterial, antifungal | |
| 3,5-Dimethylpyrazole | Anti-inflammatory | |
| 4-phenyltetrahydropyran derivative | Anticancer |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s pyrazole-furan-cyclohexene architecture shares similarities with patented small molecules in oncology and inflammation research. Key analogs include:
Example 53 ()
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Key Differences :
- Replaces the furan with a fluorinated chromen-4-one ring.
- Incorporates a pyrazolopyrimidine core instead of a simple pyrazole.
- Higher molecular weight (589.1 g/mol vs. ~414.5 g/mol for the target compound).
EP 2 697 207 B1 ()
- Structure : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide.
- Key Differences: Features a trifluoromethylphenyl-oxazolidinone group instead of furan-pyrazole. Includes a methoxyphenyl substituent and a methylated cyclohexane.
- Impact : The trifluoromethyl groups increase metabolic stability and electronegativity, favoring blood-brain barrier penetration but introducing steric hindrance .
Physicochemical Properties
Computational and Experimental Insights
- Density Functional Theory (DFT) : Becke’s hybrid functional () could predict the target compound’s electronic properties, such as HOMO-LUMO gaps, to assess reactivity compared to analogs. For instance, the furan’s electron-rich nature may lower the LUMO energy, enhancing electrophilic interactions .
- Analogs like Example 53 show planar chromenone systems, suggesting rigid binding conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


